![molecular formula C15H15NO2 B2679779 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)prop-2-enoic acid CAS No. 1613051-39-0](/img/structure/B2679779.png)
3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)prop-2-enoic acid
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Overview
Description
The compound “3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)prop-2-enoic acid” is a pyrrole derivative . Pyrrole is a biologically active scaffold known for its diverse nature of activities .
Synthesis Analysis
The synthesis of pyrrole derivatives involves various tactical approaches . The specific synthesis process for “3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)prop-2-enoic acid” is not found in the available resources.Molecular Structure Analysis
The molecular structure of “3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)prop-2-enoic acid” involves a pyrrole ring system, which is a five-membered aromatic heterocycle .Scientific Research Applications
Anticancer Properties
Pyrrole-containing compounds have been investigated for their potential as anticancer agents. Research suggests that derivatives of this scaffold exhibit activity against various cancer types, including leukemia, lymphoma, and myelofibrosis . Further studies could explore the specific mechanisms by which this compound inhibits cancer cell growth.
Antimicrobial Activity
Certain pyrrole analogs, including those related to our compound, have demonstrated antimicrobial potential. For instance, derivatives of 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)prop-2-enoic acid may exhibit antibacterial and antifungal properties . Investigating their efficacy against specific pathogens could be valuable.
GATA Family Protein Inhibition
A related compound, pyrrothiogatain , acts as an inhibitor of GATA family proteins. It targets the DNA-binding activity of GATA3 and other members of the GATA family, suppressing Th2 cell differentiation without impairing Th1 cell differentiation . Further exploration of this mechanism and its potential therapeutic applications is warranted.
Biologically Active Scaffold
The pyrrole ring system itself serves as a versatile scaffold for designing bioactive molecules. Researchers have combined it with other pharmacophores to create more potent compounds. Investigating the structure–activity relationships of pyrrole-containing analogs could reveal novel therapeutic targets .
Physicochemical Interactions and Formulations
Researchers have also explored physicochemical interactions involving pyrrole derivatives. These investigations include nano/microparticulates and topical formulations, especially against microbial infections . Understanding these interactions can guide drug development.
Cell-Specific Productivity Enhancement
In a different context, 2,5-dimethylpyrrole has been shown to enhance cell-specific productivity . Further studies could elucidate the underlying mechanisms and explore applications in bioprocess optimization.
Other Therapeutic Applications
While the above fields highlight key areas, it’s worth noting that pyrrole-containing compounds have been investigated for various other therapeutic applications, such as antipsychotic, β-adrenergic antagonist, and anxiolytic properties . These diverse activities underscore the compound’s potential.
Mechanism of Action
Target of Action
The primary target of 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)prop-2-enoic acid is the GATA family of proteins . These proteins are transcription factors that play a crucial role in cell differentiation and development .
Mode of Action
3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)prop-2-enoic acid: interacts with its targets by inhibiting the DNA-binding activity of GATA3 and other members of the GATA family . This interaction disrupts the normal function of these proteins, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of GATA3 by 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)prop-2-enoic acid affects the Th2 cell differentiation pathway . This pathway is involved in the immune response, and its disruption can lead to changes in the production of certain cytokines .
Result of Action
The result of the action of 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)prop-2-enoic acid is a significant suppression of Th2 cell differentiation without impairing Th1 cell differentiation . This leads to an inhibition of the expression and production of Th2 cytokines .
Future Directions
properties
IUPAC Name |
(E)-3-(2,5-dimethyl-1-phenylpyrrol-3-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11-10-13(8-9-15(17)18)12(2)16(11)14-6-4-3-5-7-14/h3-10H,1-2H3,(H,17,18)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBJULFMODDSSF-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)prop-2-enoic acid |
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